2-Cyclopropyl-1-nitronaphthalene
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Overview
Description
2-Cyclopropyl-1-nitronaphthalene is a chemical compound belonging to the class of nitronaphthalenes. It has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol. This compound is characterized by the presence of a cyclopropyl group attached to the naphthalene ring, along with a nitro group at the first position.
Preparation Methods
The synthesis of 2-Cyclopropyl-1-nitronaphthalene typically involves nitration reactions. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO₂) as the nitrating reagent under mild conditions . This process can be catalyzed by various catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), which promotes the reaction in the presence of molecular oxygen and acetic anhydride . The reaction conditions are generally mild, making it an environmentally friendly approach.
Chemical Reactions Analysis
2-Cyclopropyl-1-nitronaphthalene undergoes several types of chemical reactions, including:
Nitration: Further nitration can lead to the formation of dinitronaphthalene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions include dinitronaphthalene and aminonaphthalene derivatives .
Scientific Research Applications
2-Cyclopropyl-1-nitronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects . The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their function .
Comparison with Similar Compounds
2-Cyclopropyl-1-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as:
1-Nitronaphthalene: Similar in structure but lacks the cyclopropyl group.
2-Methyl-1-nitronaphthalene: Contains a methyl group instead of a cyclopropyl group.
2-Nitronaphthalene: Lacks both the cyclopropyl and methyl groups.
The presence of the cyclopropyl group in this compound makes it unique, potentially altering its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-cyclopropyl-1-nitronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-11-4-2-1-3-9(11)7-8-12(13)10-5-6-10/h1-4,7-8,10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRHOIYLFENIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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